

An In-depth Technical Guide to the Biochemical Properties of Spermine Dihydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Spermine dihydrate*

Cat. No.: *B1321113*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spermine, a ubiquitous polyamine, is crucial for a multitude of cellular processes, including cell growth, proliferation, and differentiation.^[1] In its hydrated form, **spermine dihydrate**, it serves as a valuable tool in biochemical and molecular biology research. This technical guide provides a comprehensive overview of the core biochemical properties of **spermine dihydrate**, its interactions with key biological macromolecules, and its role in cellular signaling. Detailed experimental protocols and visual representations of relevant pathways are included to facilitate practical application in a research and development setting.

Physicochemical Properties

Spermine dihydrate is the hydrated solid form of spermine, containing two water molecules per molecule of spermine.^[2] It is a white to slightly off-white crystalline powder.^[1] Key physicochemical properties are summarized in the table below.

Property	Value	References
Molecular Formula	$C_{10}H_{26}N_4 \cdot 2H_2O$	[1]
Molecular Weight	238.37 g/mol	[1]
CAS Number	403982-64-9	[1]
Melting Point	63 - 65 °C	[1] [2]
Boiling Point	150 °C at 5 mmHg	[3]
Solubility	Readily soluble in water. Soluble in chloroform and lower alcohols. Insoluble in ether, benzene, and petroleum ether.	[4] [5]
pH	12.0 - 13.5 (1 M in H_2O at 25 °C)	
Appearance	White to slightly off-white crystalline powder	[1]
Storage	0 - 8 °C, protected from light in sealed containers	[1] [4]

Biochemical Interactions and Cellular Roles

At physiological pH, spermine is a polycation, allowing it to interact with negatively charged macromolecules such as nucleic acids and proteins.[\[6\]](#)[\[7\]](#) This interaction is fundamental to its diverse cellular functions.

Interaction with Nucleic Acids

Spermine's polycationic nature facilitates its association with the negatively charged phosphate backbone of DNA and RNA.[\[6\]](#)[\[8\]](#) This interaction has several significant consequences:

- **Stabilization of Helical Structures:** Spermine is thought to stabilize the helical structure of nucleic acids, particularly in viruses.[\[6\]](#)

- DNA Condensation: Spermine can induce DNA condensation and stabilize compact forms of DNA.[\[8\]](#) It has been shown to condense DNA, but not RNA duplexes.[\[9\]](#)
- Modulation of DNA Conformation: Polyamines can facilitate the B-DNA to A-DNA transition under conditions of low water activity.[\[8\]](#)
- Gene Regulation: Through its binding to DNA, spermine can influence gene transcription and translation.[\[10\]](#)

Modulation of Enzyme Activity

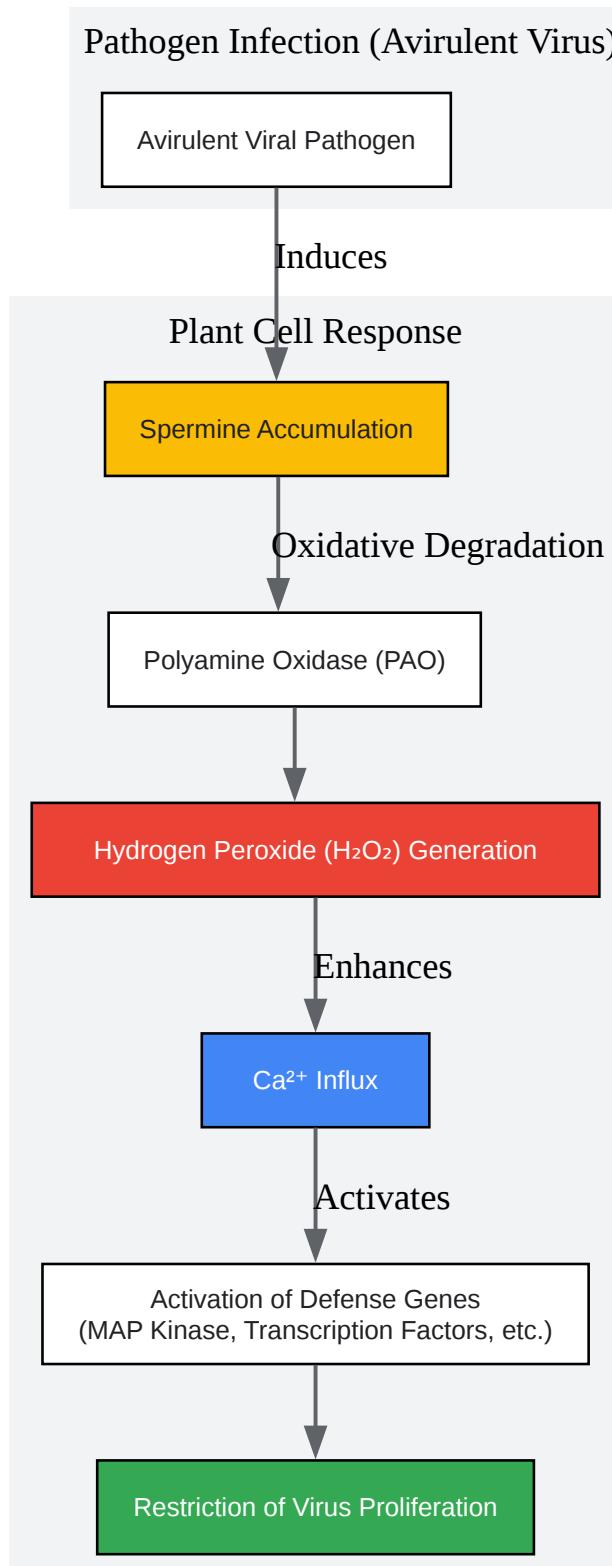
Spermine has been shown to modulate the activity of various enzymes. This can occur through direct interaction with the enzyme or indirectly by affecting the conformation of a nucleic acid substrate.

- T4-DNA Ligase: Physiological concentrations of spermine (0.5 to 1.0 mM) have been shown to greatly stimulate the activity of T4-DNA ligase in forming higher molecular weight polymers from linearized plasmids.[\[11\]](#)
- Peroxidase Activity of G-quadruplex DNAzymes: Spermine can enhance the peroxidase activities of multimeric antiparallel G-quadruplex DNAzymes by inducing a structural change.[\[12\]](#)
- Digestive Enzymes: Oral administration of spermine has been shown to increase maltase- and sucrase-specific activities while decreasing lactase-specific activities in the jejunum and ileum of neonatal rats.[\[13\]](#)
- Spermine Synthase: This enzyme plays a key role in maintaining normal spermine levels and the spermine:spermidine ratio, which is crucial for processes like ion channel regulation and gene expression.[\[14\]](#)

Role in Cellular Processes

Spermine is essential for a wide range of cellular functions:

- Cell Growth and Proliferation: It is a vital growth factor for all eukaryotic cells and some bacteria.[\[6\]](#)[\[15\]](#) Polyamines are absolutely necessary for the growth of cells and tissues.[\[15\]](#)

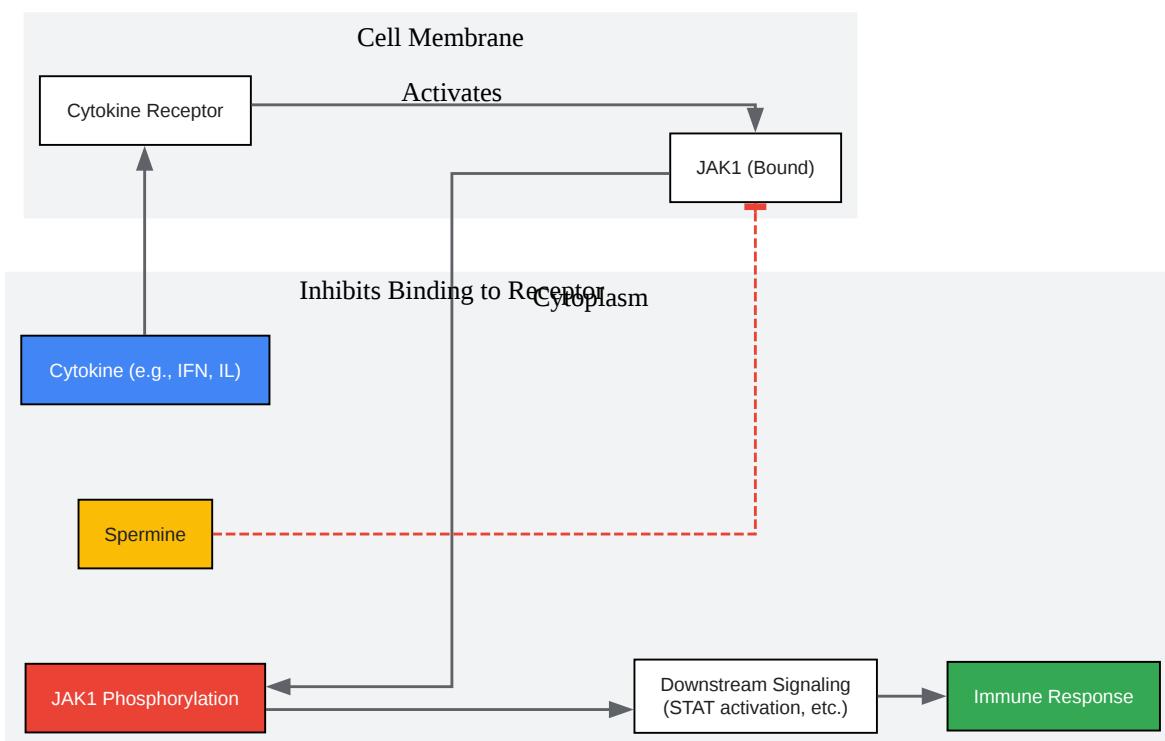

- Cell Cycle Progression: Polyamine biosynthesis occurs cyclically during the cell cycle, with peaks in activity at the G1/S transition and in the late S and G2 phases.[15]
- Antioxidant Properties: Spermine functions as an intracellular free radical scavenger, protecting DNA from oxidative damage.[6] It can also enhance antioxidant enzyme activities. [13]
- Apoptosis: Depletion of cellular spermidine and spermine can lead to mitochondria-mediated apoptosis.[16]
- Neurotransmission: In neuroscience, spermine helps stabilize cellular membranes and influences neurotransmitter activity.[1]

Signaling Pathways Involving Spermine

Spermine acts as a signaling molecule in various biological contexts, from plant defense to mammalian immune responses.

Plant Defense Signaling

In plants such as *Arabidopsis thaliana* and *Nicotiana tabacum*, spermine is involved in the defense reaction against avirulent viral pathogens.[17][18] Upon infection, spermine accumulates and is oxidized by polyamine oxidase (PAO), generating hydrogen peroxide (H_2O_2) and triggering a Ca^{2+} influx. This cascade activates downstream defense-related genes. [17][18]



[Click to download full resolution via product page](#)

Caption: Spermine-mediated defense signaling pathway in plants.

Mammalian Cytokine Signaling

Recent research has identified spermine as a metabolic brake for Janus kinase (JAK) signaling in mammalian cells.[19] It can directly bind to JAK1, impairing its interaction with cytokine receptors and thereby suppressing JAK1 phosphorylation triggered by various cytokines like interferons and interleukins.[19] This reveals spermine as a potential immunosuppressive molecule.[19]

[Click to download full resolution via product page](#)

Caption: Spermine as a metabolic brake in JAK signaling.

Experimental Protocols

The following are generalized protocols for key experiments involving **spermine dihydrate**, based on methodologies described in the cited literature.

Protocol: DNA Precipitation using Spermine

This protocol is adapted from the common use of spermine in molecular biology for precipitating DNA from low-salt buffers.

Materials:

- **Spermine dihydrate**
- Nuclease-free water
- DNA sample in a low-salt buffer (e.g., TE buffer)
- Microcentrifuge
- 70% Ethanol, ice-cold

Procedure:

- Prepare a 10 mM stock solution of **spermine dihydrate** in nuclease-free water and filter-sterilize.
- To your DNA sample, add the spermine stock solution to a final concentration of 0.5-1.0 mM.
- Mix gently by inverting the tube several times.
- Incubate on ice for 15-30 minutes.
- Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at 4 °C to pellet the DNA.
- Carefully decant the supernatant.
- Wash the pellet with ice-cold 70% ethanol to remove residual spermine and salts.
- Centrifuge again for 5 minutes.

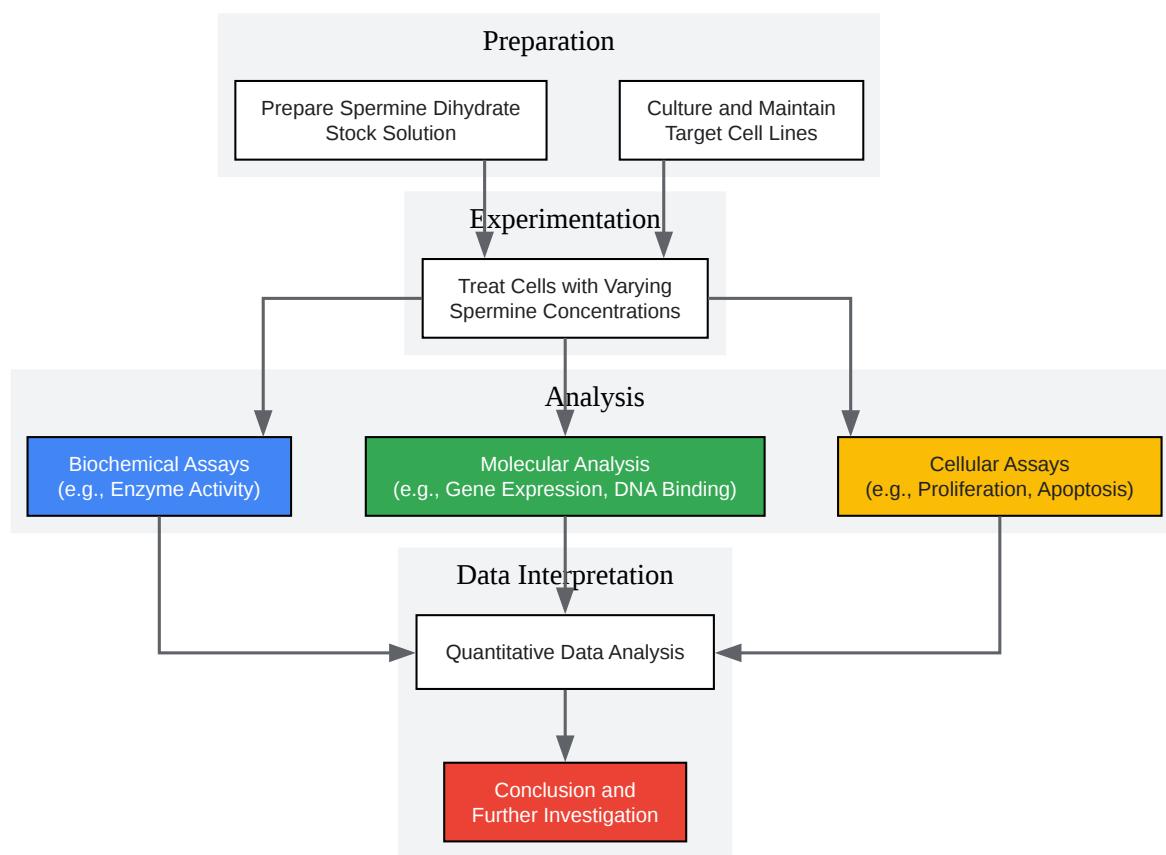
- Decant the ethanol and air-dry the pellet.
- Resuspend the DNA in the desired buffer.

Protocol: Analysis of Cellular Polyamine Content

This protocol outlines a general method for extracting and analyzing intracellular polyamine levels, including spermine.[16]

Materials:

- Cultured cells
- Phosphate-buffered saline (PBS), ice-cold
- 10% Trichloroacetic acid (TCA), ice-cold
- 0.1 N NaOH
- Bradford assay reagent
- Ion-exchange chromatography system or HPLC with fluorescence detection


Procedure:

- Harvest cultured cells and wash twice with ice-cold PBS.
- Precipitate the cell pellet with a small volume of cold 10% TCA.
- Centrifuge to separate the acid-soluble (containing polyamines) and acid-insoluble (protein) fractions.
- Collect the TCA supernatant for polyamine analysis.
- Dissolve the TCA precipitate in 0.1 N NaOH for protein quantification using the Bradford assay.
- Analyze the polyamine content in the supernatant using an appropriate chromatography system (e.g., HPLC with pre-column derivatization with o-phthalaldehyde).[20]

- Normalize the polyamine levels to the total protein content of the sample.

General Experimental Workflow

The following diagram illustrates a general workflow for investigating the biochemical effects of **spermine dihydrate**.

[Click to download full resolution via product page](#)

Caption: General workflow for studying spermine's effects.

Conclusion

Spermine dihydrate is a fundamentally important polyamine with a well-established role in cellular metabolism, gene regulation, and signaling. Its unique physicochemical properties, particularly its polycationic nature at physiological pH, dictate its interactions with key cellular components and its diverse biological functions. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted roles of spermine and its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. slitech-amines.com [slitech-amines.com]
- 3. SPERMINE DIHYDRATE | 403982-64-9 [m.chemicalbook.com]
- 4. High Quality Spermine dihydrate CAS No.: 403982-64-9 Anti-aging. Manufacturer and Supplier | Myland [mylandsupplement.com]
- 5. chembk.com [chembk.com]
- 6. Spermine - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. Polyamine–nucleic acid interactions and the effects on structure in oriented DNA fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spermine Condenses DNA, but Not RNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spermidine and spermine stimulate the activity of T4-DNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spermine Enhances the Peroxidase Activities of Multimeric Antiparallel G-quadruplex DNAzymes | MDPI [mdpi.com]
- 13. Effects of spermine supplementation on the morphology, digestive enzyme activities, and antioxidant capacity of intestine in weaning rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Spermine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Depletion of the Polyamines Spermidine and Spermine by Overexpression of Spermidine/spermine N1-Acetyltransferase1 (SAT1) Leads to Mitochondria-Mediated Apoptosis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spermine signaling in defense reaction against avirulent viral pathogen in *Arabidopsis thaliana* - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cellular spermine targets JAK signaling to restrain cytokine-mediated autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Biochemical Properties of Spermine Dihydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1321113#biochemical-properties-of-spermine-dihydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com